6-Chloropyridin-3-amine

Catalog No.
S662500
CAS No.
5350-93-6
M.F
C5H5ClN2
M. Wt
128.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyridin-3-amine

CAS Number

5350-93-6

Product Name

6-Chloropyridin-3-amine

IUPAC Name

6-chloropyridin-3-amine

Molecular Formula

C5H5ClN2

Molecular Weight

128.56 g/mol

InChI

InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2

InChI Key

QAJYCQZQLVENRZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Chloro-3-pyridinamine; 5-amino-2-chloropyridine; 2-Chloro-5-aminopyridine; 2-Chloropyridin-5-amine; 6-Chloro-3-aminopyridine; 6-Chloro-3-pyridinamine; 6-Chloropyridin-3-ylamine; NSC 81

Canonical SMILES

C1=CC(=NC=C1N)Cl

The exact mass of the compound 5-Amino-2-chloropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloropyridin-3-amine (CAS 5350-93-6), also widely known as 5-amino-2-chloropyridine, is a highly versatile heterocyclic building block procured for the synthesis of complex pharmaceuticals, including kinase targeting agents and PCSK9 inhibitors [1]. It features a nucleophilic amino group and an electrophilic chlorine atom, enabling orthogonal, sequential functionalization. The chlorine atom at the 6-position (ortho to the pyridine nitrogen) is highly activated for nucleophilic aromatic substitution (SNAr), while the amino group facilitates amide bond formation and Buchwald-Hartwig aminations. Its specific substitution pattern provides a critical balance of reactivity and stability, making it a preferred precursor over simpler pyridines or more reactive bromo-analogs in complex multi-step synthetic workflows[2].

Substituting 6-chloropyridin-3-amine with its isomer, 2-amino-5-chloropyridine, or its bromo-analog, 5-amino-2-bromopyridine, fundamentally alters reaction kinetics and chemoselectivity, leading to process failures. In SNAr reactions, the chlorine in 2-amino-5-chloropyridine is situated meta to the pyridine nitrogen, preventing resonance stabilization of the Meisenheimer intermediate and drastically reducing reactivity [1]. Conversely, while 5-amino-2-bromopyridine offers a more reactive C-Br bond for cross-coupling, it is prone to over-reaction and premature dehalogenation under standard basic conditions. 6-Chloropyridin-3-amine provides the optimal C-Cl bond strength, allowing the amino group to be functionalized first without displacing the halogen, thereby preserving the chlorine handle for late-stage, controlled Suzuki or Stille couplings [2].

Superior SNAr Reactivity via Resonance Stabilization

The position of the chlorine atom relative to the pyridine nitrogen dictates the feasibility of nucleophilic aromatic substitution (SNAr). In 6-chloropyridin-3-amine, the chlorine is at the 6-position (ortho-equivalent to the ring nitrogen), enabling direct resonance stabilization of the anionic Meisenheimer intermediate onto the electronegative nitrogen [1]. In contrast, 2-amino-5-chloropyridine places the chlorine at the meta position, which lacks this critical stabilization pathway. Consequently, 6-chloropyridin-3-amine exhibits significantly faster reaction rates and higher yields in SNAr compared to the 5-chloro isomer, which often requires forcing conditions or fails entirely [1].

Evidence DimensionSNAr Reactivity and Intermediate Stabilization
Target Compound DataHigh reactivity; intermediate stabilized by pyridine nitrogen
Comparator Or Baseline2-amino-5-chloropyridine (meta-chlorine lacks resonance stabilization)
Quantified DifferenceSignificantly higher yield and faster rate for the 6-chloro isomer
ConditionsStandard nucleophilic aromatic substitution conditions

Procurement of the correct isomer is critical, as the 5-chloro isomer cannot be efficiently substituted via SNAr without specialized, high-energy conditions.

Chemoselective Retention of the C-Cl Bond in Multi-Step Synthesis

6-Chloropyridin-3-amine is often utilized in pathways where halogen differentiation is critical. For instance, palladium-catalyzed amination of 5-bromo-2-chloropyridine using a Pd-Xantphos complex selectively targets the weaker C-Br bond, yielding 5-amino-2-chloropyridine (synonymous with 6-chloropyridin-3-amine) in 96% isolated yield with excellent chemoselectivity (≥97:3 ratio over the chloro-aminated byproduct) [1]. This demonstrates the robustness of the C-Cl bond in this specific scaffold, allowing the amino group to be elaborated extensively while the chlorine remains intact for subsequent, controlled cross-coupling steps[1].

Evidence DimensionChemoselectivity in Palladium-Catalyzed Amination
Target Compound Data96% isolated yield of 5-amino-2-chloropyridine (C-Cl bond retained)
Comparator Or BaselineC-Cl amination byproduct (<3% yield)
Quantified Difference≥97:3 chemoselectivity favoring C-Br substitution over C-Cl
ConditionsPd2(dba)3, Xantphos, tBuONa, toluene, 100 °C, 3 h

The stability of the C-Cl bond allows buyers to use this compound as a reliable, orthogonal building block in complex syntheses without risking premature halogen cleavage.

High-Yield Suzuki-Miyaura Coupling with Advanced Catalysts

While the C-Cl bond in 6-chloropyridin-3-amine is stronger than a C-Br bond, it can be efficiently activated using modern palladium precatalysts, avoiding the need for the more expensive and less stable bromo-analog. Research demonstrates that 5-amino-2-chloropyridine undergoes Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid using a Pd(dba)2/CyR-Phos catalyst system, achieving high yields even at low catalyst loadings (e.g., 1.0 μmol Pd) [1]. This proves that the compound is fully processable in standard industrial cross-coupling workflows, offering a more cost-effective alternative to bromo-pyridines without sacrificing final coupling efficiency [1].

Evidence DimensionSuzuki-Miyaura Cross-Coupling Efficiency
Target Compound DataHigh yield coupling of the deactivated C-Cl bond
Comparator Or BaselineStandard aryl bromides (prone to protodeboronation or homocoupling side reactions)
Quantified DifferenceAchieves comparable high yields using specific dialkylbiaryl phosphine ligands (CyR-Phos)
ConditionsPd(dba)2, CyR-Phos, K3PO4·H2O, dioxane, 100 °C

Validates that the cheaper, more stable chloro-derivative can be seamlessly integrated into industrial cross-coupling pipelines using appropriate modern ligands.

Sequential Orthogonal Functionalization in API Discovery

Due to the differential reactivity of its functional groups, 6-chloropyridin-3-amine is ideal for synthesizing complex pharmacophores such as PCSK9 inhibitors and kinase targeting agents. The amino group can be utilized for initial amide coupling or Buchwald-Hartwig amination, followed by late-stage Suzuki coupling at the highly stable C-Cl position, minimizing unwanted side reactions [1].

Nucleophilic Aromatic Substitution (SNAr) Workflows

Unlike its 5-chloro isomer, the 6-chloro position in 6-chloropyridin-3-amine is highly activated by the adjacent pyridine nitrogen. This makes it the preferred starting material for direct displacement by amines, alkoxides, or thiolates in the synthesis of densely functionalized heterocyclic APIs [2].

Cost-Effective Scale-Up of Biaryl Precursors

For industrial Suzuki-Miyaura couplings, this compound serves as a more stable and cost-effective alternative to 5-amino-2-bromopyridine. When paired with modern Pd/CyR-Phos or XPhos catalyst systems, the C-Cl bond is efficiently activated, allowing for scalable production of biaryl intermediates without the risk of premature dehalogenation [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.0141259 Da

Monoisotopic Mass

128.0141259 Da

Heavy Atom Count

8

UNII

386QR22KDZ

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5350-93-6

Wikipedia

5-Amino-2-chloropyridine

Dates

Last modified: 08-15-2023

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